![molecular formula C18H12BF3KN B1404708 potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide CAS No. 1874177-91-9](/img/structure/B1404708.png)
potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide
Vue d'ensemble
Description
Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide is a chemical compound that features a carbazole moiety attached to a phenyl ring, which is further bonded to a trifluoroborate group
Mécanisme D'action
Target of Action
Compounds with carbazole moieties are known to have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Mode of Action
Carbazole-based compounds are known for their intriguing properties, including the presence of a bridged biphenyl unit providing a material with a lower bandgap . This suggests that the compound may interact with its targets by facilitating charge transfer.
Biochemical Pathways
Carbazole-based compounds are known to be involved in various optoelectronic applications .
Pharmacokinetics
The compound’s physical properties such as its density (120±01 g/cm3), melting point (264°C), and boiling point (4527±510 °C) are known . These properties could potentially influence its bioavailability.
Result of Action
Given its optoelectronic properties, it may influence the behavior of electronic devices at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability and performance may be affected by temperature, given its specific melting and boiling points . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole unit can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Phenyl Ring: The carbazole is then attached to a phenyl ring via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts.
Introduction of Trifluoroborate Group: The phenyl ring is then functionalized with a trifluoroborate group through a reaction with boron trifluoride etherate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of carbazole and phenyl intermediates.
Optimization of Reaction Conditions: Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst loading.
Purification and Isolation: Purification of the final product through crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-quinone derivatives.
Reduction: Reduction reactions can convert the carbazole unit to its corresponding dihydrocarbazole.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like organolithium or Grignard reagents under anhydrous conditions.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various boron-containing organic compounds.
Applications De Recherche Scientifique
Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its unique structural properties.
Catalysis: Acts as a ligand in various catalytic processes, enhancing reaction efficiency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium [4-(9H-carbazol-9-yl)phenyl]borate
- Potassium [4-(9H-carbazol-9-yl)phenyl]difluoroboranuide
- Potassium [4-(9H-carbazol-9-yl)phenyl]tetrafluoroborate
Uniqueness
Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide is unique due to the presence of the trifluoroborate group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in advanced materials and catalysis.
Propriétés
IUPAC Name |
potassium;(4-carbazol-9-ylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BF3N.K/c20-19(21,22)13-9-11-14(12-10-13)23-17-7-3-1-5-15(17)16-6-2-4-8-18(16)23;/h1-12H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFSUSNCESHVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



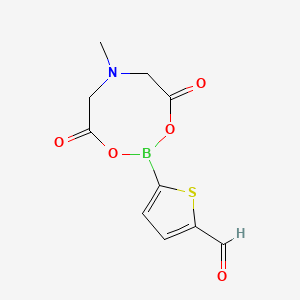

![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)
![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)
![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)
![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)

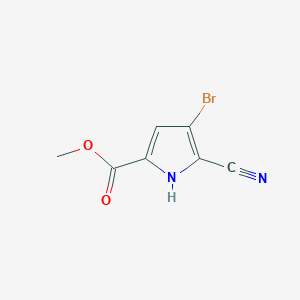
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)
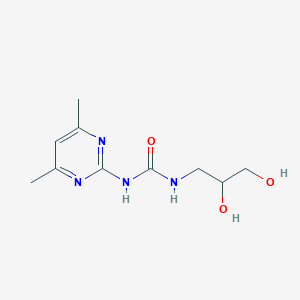
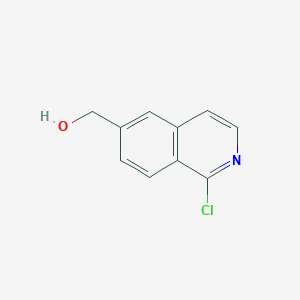
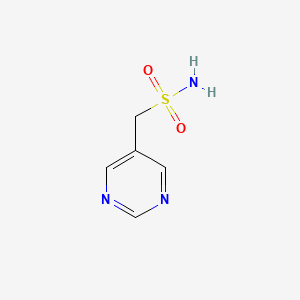
![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride](/img/structure/B1404648.png)
